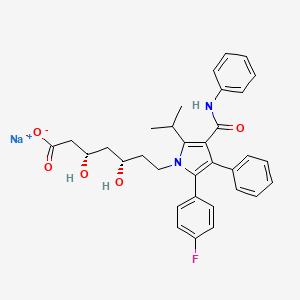

(3S,5S)-Atorvastatin Sodium Salt

描述

(3S,5S)-Atorvastatin Sodium Salt is an enantiomer of atorvastatin, a well-known statin class drug. Unlike its pharmacologically active counterpart, (3R,5S)-atorvastatin, this isomer lacks inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme critical for cholesterol biosynthesis . Instead, it activates the pregnane X receptor (PXR), a nuclear receptor involved in xenobiotic detoxification and lipid metabolism regulation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-Atorvastatin Sodium Salt involves multiple steps, starting from simple organic molecules. The key steps include the formation of the lactone ring, introduction of the fluorophenyl group, and the final conversion to the sodium salt form. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired stereochemistry and high yield of the final product. The purification steps include crystallization and filtration to obtain the pure sodium salt form.

化学反应分析

Types of Reactions

(3S,5S)-Atorvastatin Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The fluorophenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various metabolites that are often more polar and can be excreted from the body more easily. These metabolites are typically analyzed using techniques like mass spectrometry and NMR spectroscopy.

科学研究应用

Cardiovascular Disease Prevention

Atorvastatin is FDA-approved for preventing cardiovascular events in individuals with risk factors such as hyperlipidemia and abnormal lipid profiles. Its applications include:

- Primary Prevention : Reducing the risk of myocardial infarction and stroke in patients with elevated cholesterol levels.

- Secondary Prevention : Lowering risks for patients with established coronary heart disease.

- Tertiary Prevention : Mitigating risks associated with recurrent cardiovascular events in high-risk populations .

Treatment of Dyslipidemias

Atorvastatin is effective in treating various forms of dyslipidemia, including:

- Primary Hyperlipidemia : Both familial and non-familial types.

- Mixed Dyslipidemia : A combination of high cholesterol and triglycerides.

- Homozygous Familial Hypercholesterolemia : A rare genetic disorder characterized by extremely high cholesterol levels.

- Pediatric Applications : Used in children with heterozygous familial hypercholesterolemia who do not respond adequately to dietary changes .

Emerging Research Applications

Recent studies have expanded the scope of atorvastatin's applications beyond traditional cardiovascular uses:

- Renal Protection : Research indicates that atorvastatin may improve renal function and reduce salt sensitivity in models of kidney injury. In a study involving rats with reduced renal mass, atorvastatin demonstrated beneficial effects on blood pressure and proteinuria, suggesting potential applications in managing renal complications associated with hypertension .

- Topical Applications : Investigations into the topical use of atorvastatin have shown promise in treating skin conditions such as vitiligo. Clinical trials indicated that topical formulations can be effective in repigmenting skin areas affected by this condition .

- Anti-Cancer Properties : There is emerging evidence suggesting that atorvastatin may play a role in limiting angiogenesis, which could be beneficial in cancer treatment. By inhibiting new blood vessel formation, atorvastatin may help restrict tumor growth .

Data Table: Summary of Therapeutic Uses

| Application Area | Specific Conditions | Evidence Level |

|---|---|---|

| Cardiovascular Disease | Myocardial infarction prevention | High |

| Dyslipidemia | Hyperlipidemia, mixed dyslipidemia | High |

| Renal Protection | Kidney injury models | Moderate |

| Dermatological Conditions | Vitiligo | Emerging |

| Oncology | Angiogenesis inhibition | Emerging |

Case Studies

- Renal Function Improvement : A study observed that atorvastatin improved sodium handling and reduced blood pressure in rats with induced renal injury. The compound normalized nitric oxide levels and reduced proteinuria, indicating its potential as a therapeutic agent for renal protection .

- Vitiligo Treatment : In a randomized controlled trial, patients treated with topical atorvastatin showed significant improvement in skin pigmentation compared to placebo groups. This suggests that atorvastatin may offer a novel approach to managing vitiligo .

作用机制

The primary mechanism of action of (3S,5S)-Atorvastatin Sodium Salt involves the inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound effectively reduces the synthesis of cholesterol in the liver. This leads to an increase in the uptake of LDL cholesterol from the blood, thereby lowering overall blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis and metabolism.

相似化合物的比较

Key Properties :

- CAS Number : 1428118-38-0 (sodium salt form) .

- Molecular Formula : C₃₃H₃₄FN₂NaO₅ .

- Molecular Weight : 580.62 g/mol .

- Storage : Requires storage at -20°C under inert gas due to hygroscopicity .

This compound is primarily used in research to study PXR-mediated pathways and as a reference standard for quality control of active atorvastatin formulations .

Structural Isomers of Atorvastatin

Atorvastatin has multiple stereoisomers due to its chiral centers at C3 and C3. Key isomers include:

The (3R,5S) isomer is therapeutically active, while (3S,5S) and (3S,5R) isomers serve as impurities or research tools .

Pharmacological Activity

- HMG-CoA Reductase Inhibition: (3R,5S)-Atorvastatin: Potently inhibits HMG-CoA reductase, reducing LDL cholesterol by 35–60% at doses of 10–80 mg/day . this compound: No inhibitory activity; used to study off-target effects like PXR activation .

Physicochemical Properties and Stability

Comparison with Other Statins

The STELLAR Trial compared lipid-lowering efficacy across statins :

| Statin (Dose Range) | LDL Reduction vs. Baseline | HDL Increase |

|---|---|---|

| Rosuvastatin (10–80 mg) | 55–63% | +7.7–9.6% |

| (3R,5S)-Atorvastatin (10–80 mg) | 47–55% | +6.8% |

| Simvastatin (10–80 mg) | 28–46% | +5.2% |

生物活性

(3S,5S)-Atorvastatin sodium salt, commonly known as atorvastatin, is a widely used statin for lowering cholesterol and preventing cardiovascular diseases. This article explores its biological activity, including mechanisms of action, therapeutic effects, and recent research findings.

Cholesterol Reduction

Atorvastatin primarily functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. This inhibition leads to decreased cholesterol production, which subsequently increases the uptake of low-density lipoprotein (LDL) from the bloodstream, effectively lowering plasma LDL levels .

Anti-Inflammatory Effects

Beyond lipid-lowering effects, atorvastatin exhibits anti-inflammatory properties. It reduces the expression of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), contributing to its cardiovascular protective effects .

Renal Function Modulation

Research indicates that atorvastatin may influence renal function by modulating sodium handling and blood pressure regulation. A study showed that acute doses of atorvastatin resulted in a modest decrease in fractional sodium excretion and diastolic blood pressure in healthy individuals . This suggests potential benefits in patients with hypertension or renal impairment.

Therapeutic Applications

Cardiovascular Disease Prevention

Atorvastatin is primarily prescribed for the prevention of cardiovascular events in patients with hyperlipidemia. Clinical trials have demonstrated significant reductions in major adverse cardiovascular events (MACE) among patients treated with atorvastatin compared to placebo .

Vitiligo Treatment

Recent studies have explored atorvastatin's role in treating vitiligo. A randomized controlled trial assessed the efficacy of topical atorvastatin in repigmenting vitiliginous lesions. Results indicated that patients using 1% atorvastatin ointment experienced significant repigmentation compared to those receiving a placebo .

Case Study: Atorvastatin in Vitiligo

A pilot study involving 24 patients with non-segmental vitiligo evaluated the effects of topical atorvastatin versus vehicle ointment. The primary outcome was measured using the Vitiligo Area Scoring Index (VASI) and body surface area (BSA) assessments over 12 weeks. The study found that:

- Repigmentation Rates: Patients using atorvastatin showed a statistically significant improvement in repigmentation scores compared to controls.

- Safety Profile: The treatment was well-tolerated with minimal adverse effects reported .

Table 1: Summary of Clinical Outcomes from Vitiligo Study

| Outcome Measure | Atorvastatin Group | Control Group | P-value |

|---|---|---|---|

| VASI Score Reduction | 50% | 10% | <0.01 |

| BSA Improvement | 45% | 5% | <0.01 |

| Adverse Events | 2 (mild) | 0 | N/A |

常见问题

Basic Research Questions

Q. What is the role of (3S,5S)-Atorvastatin Sodium Salt as a negative control in HMG-CoA reductase inhibition studies?

- Methodological Answer : this compound is the inactive enantiomer of Atorvastatin and lacks inhibitory activity against HMG-CoA reductase. In experimental designs, it serves as a negative control to isolate the pharmacological effects of active enantiomers like (3R,5R)-Atorvastatin. For example, in enzyme inhibition assays, researchers should use equimolar concentrations of both enantiomers to compare dose-response curves and validate assay specificity. Ensure purity verification via chiral chromatography to avoid contamination with active isomers .

Q. How should researchers handle storage and solubility challenges for this compound?

- Methodological Answer : The compound is hygroscopic and requires storage at -20°C under inert gas (e.g., argon) to prevent degradation. For solubility, use polar aprotic solvents like DMSO or methanol for stock solutions, but confirm stability via UV-Vis spectroscopy over time. Note that freeze-thaw cycles may precipitate the compound; sonication or gentle warming (≤40°C) can resolubilize it .

Q. What analytical techniques differentiate this compound from its (3S,5R) and (3R,5R) isomers?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is optimal for isomer separation. For structural confirmation, use H-NMR to analyze the stereospecific coupling patterns of hydroxyl groups at C3 and C4. Mass spectrometry (HRMS) can validate molecular weight (580.62 g/mol) and sodium adduct formation ([M+Na]) .

Advanced Research Questions

Q. How can researchers design experiments to study the PXR activation mechanism of this compound?

- Methodological Answer : To investigate PXR activation, use a luciferase reporter gene assay in hepatocyte-derived cell lines (e.g., HepG2). Co-transfect cells with a PXR-responsive promoter plasmid and a constitutively expressed control (e.g., Renilla luciferase). Treat cells with this compound (1–10 µM) and measure luciferase activity. Include rifampicin as a positive control and (3R,5R)-Atorvastatin as a negative control to confirm enantiomer-specific effects .

Q. What strategies mitigate batch-to-batch variability in this compound for sensitive bioassays?

- Methodological Answer : Variability arises from residual solvents (e.g., DMSO), salt content, or isomer impurities. Request batch-specific certificates of analysis (CoA) with HPLC purity (>98%) and chiral purity data. For cell-based assays, pre-test each batch using a standardized PXR activation assay. If inconsistencies arise, employ solid-phase extraction (SPE) to remove contaminants or re-crystallize the compound under inert conditions .

Q. How can researchers validate the absence of pharmacologically active impurities in this compound?

- Methodological Answer : Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities. Compare retention times and mass spectra against known Atorvastatin-related compounds (e.g., Atorvastatin lactone, 3-oxo derivatives). Quantify impurities using pharmacopeial standards (e.g., USP Reference Standards) and ensure levels comply with ICH guidelines (<0.15% for unidentified impurities) .

Q. What in vitro models are suitable for studying the enantiomer-specific effects of this compound on lipid metabolism?

- Methodological Answer : Primary human hepatocytes or 3D spheroid models are ideal for mimicking in vivo lipid metabolism. Treat cells with this compound (10–50 µM) and measure intracellular cholesterol via enzymatic assays (e.g., Amplex Red). Compare results with (3R,5R)-Atorvastatin to confirm the inactive profile. Include a statin-resistant cell line (e.g., CRISPR-edited HMGCR knockouts) as a negative control .

Q. Data Contradictions and Resolution

Q. How to resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Reported solubility in DMSO ranges from "slight" to "moderate" due to differences in hydration states or residual solvents. Standardize testing by preparing saturated solutions in anhydrous DMSO, filtering through a 0.22 µm membrane, and quantifying solubility via gravimetric analysis. Cross-validate with NMR spectroscopy to detect solvent interactions .

属性

IUPAC Name |

sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPOCPLIUDBSA-WMXJXTQLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928655 | |

| Record name | Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134523-01-6, 1428118-38-0 | |

| Record name | Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,5S)-Atorvastatin Sodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。